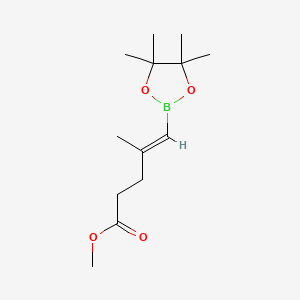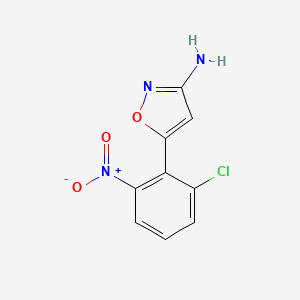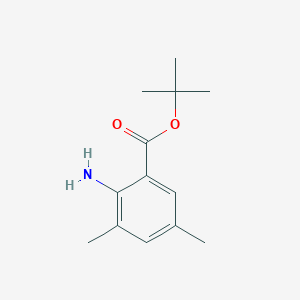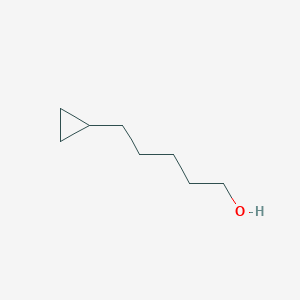
5-Cyclopropylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpentan-1-ol is an organic compound with the molecular formula C8H16O It consists of a cyclopropyl group attached to a pentan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpentan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable pentene precursor, followed by reduction to obtain the desired alcohol. For example, cyclopropylmethyl bromide can be reacted with a Grignard reagent derived from 1-pentene, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of cyclopropylpentanone is one such method, where the ketone is reduced to the corresponding alcohol using a suitable catalyst under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form cyclopropylpentane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products Formed
Oxidation: Cyclopropylpentanone or cyclopropylpentanoic acid.
Reduction: Cyclopropylpentane.
Substitution: Various substituted cyclopropylpentane derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving the biological activity of cyclopropyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropylpentan-1-ol involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Similar structure but with a shorter carbon chain.
Cyclopropylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropylpentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Cyclopropylpentan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
5-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C8H16O/c9-7-3-1-2-4-8-5-6-8/h8-9H,1-7H2 |
Clave InChI |
MFVJXTZKDXQYDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)

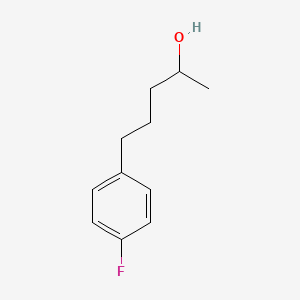
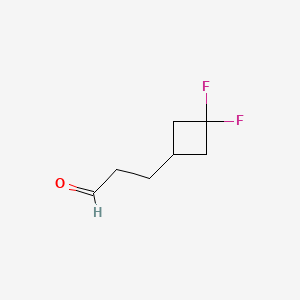
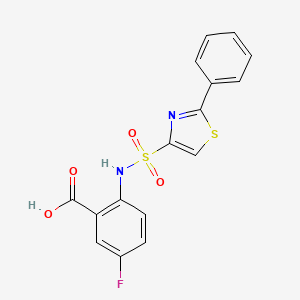
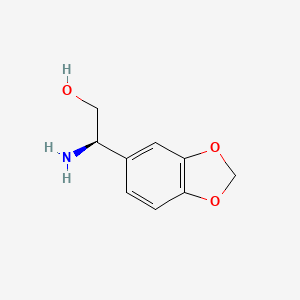

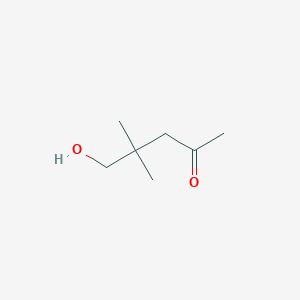
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
